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Compound of Interest

Compound Name: Trifluorosilane

Cat. No.: B087118 Get Quote

A focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorinated Silicon

Nitride (SiN:F) Films

Disclaimer: Direct experimental data and established protocols for the use of trifluorosilane
(SiHF₃) as a precursor for silicon nitride deposition are not readily available in the reviewed

literature. The following application notes and protocols are based on the use of analogous

fluorinated silicon precursors, primarily tetrafluorosilane (SiF₄) and the addition of fluorine-

containing compounds like nitrogen trifluoride (NF₃) to silane-based deposition processes.

These notes are intended to provide a foundational understanding and a starting point for

process development with fluorinated silane precursors.

Introduction
Silicon nitride (SiNₓ) thin films are critical materials in the semiconductor and optoelectronics

industries, serving as dielectric layers, passivation coatings, and etch masks. The incorporation

of fluorine into these films, creating fluorinated silicon nitride (SiN:F), can offer several

advantages, including lower hydrogen content, reduced film stress, and modified optical and

electrical properties. Fluorinated silanes are a class of precursors that can be utilized for the

deposition of these specialized films. This document outlines the application of fluorinated

silanes, with a focus on plasma-enhanced chemical vapor deposition (PECVD), for the

synthesis of SiN:F films.
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Data Presentation: Properties of Fluorinated Silicon
Nitride Films
The properties of SiN:F films are highly dependent on the deposition parameters. Below is a

summary of typical properties achieved through PECVD using fluorinated precursors.

Property Value Range
Deposition
Method

Precursors Citation

Deposition

Temperature
100 - 440 °C PECVD

SiH₄/NF₃/N₂,

SiF₄/N₂/H₂
[1][2][3][4]

Refractive Index 1.70 - 2.1 PECVD
SiH₄/NF₃/N₂,

SiH₄/SiF₄/N₂
[1][3][5]

Dielectric

Constant

Favorable

compared to

high-temp CVD

SiNₓ

PECVD SiH₄/NF₃/N₂ [1]

Breakdown

Strength
High PECVD SiH₄/NF₃/N₂ [1]

Resistivity >10¹⁷ Ω·cm PECVD SiH₄/SiF₄/NH₃ [5]

Hydrogen

Content

Low (can be < 4

at.%)

PECVD, ICP-

PECVD

SiH₄/NF₃/N₂,

SiH₄/N₂/Ar/NF₃
[1][6]

Deposition Rate Up to 1600 Å/min PECVD SiH₄/NF₃/N₂ [1]

Optical Band

Gap
~5.5 eV PECVD SiH₄/SiF₄/NH₃ [5]

Film Stress

Tensile or

Compressive

(tunable)

PECVD SiH₄/NF₃/N₂ [7]

Experimental Protocols
PECVD of Fluorinated Silicon Nitride using SiH₄/NF₃/N₂
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This protocol describes a general procedure for the deposition of SiN:F films using a mixture of

silane, nitrogen trifluoride, and nitrogen in a parallel-plate PECVD reactor.

Materials and Equipment:

Parallel-plate PECVD system with RF power supply (e.g., 13.56 MHz)

Substrate heater capable of reaching at least 400°C

Gas handling system with mass flow controllers (MFCs) for SiH₄, NF₃, and N₂

Vacuum pump system capable of reaching pressures in the mTorr to Torr range

Silicon wafers or other suitable substrates

Standard wafer cleaning reagents (e.g., RCA clean)

Protocol:

Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g.,

RCA-1 and RCA-2) to remove organic and metallic contaminants. Dry the wafers thoroughly.

System Preparation:

Load the cleaned wafers into the PECVD chamber.

Pump the chamber down to a base pressure of <10 mTorr.

Heat the substrate to the desired deposition temperature (e.g., 300°C).[1]

Deposition:

Introduce the process gases into the chamber at the desired flow rates. A typical starting

point could be:

SiH₄: 5-20 sccm

NF₃: 5-50 sccm[1]
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N₂: 500-2000 sccm

Allow the chamber pressure to stabilize to the target deposition pressure (e.g., 0.5 - 2

Torr).

Ignite the plasma by applying RF power (e.g., 50 - 200 W).

Maintain these conditions for the desired deposition time to achieve the target film

thickness. Deposition rates can be very high, so initial calibration runs are recommended.

[1]

Post-Deposition:

Turn off the RF power and stop the gas flows.

Allow the substrates to cool down under vacuum or in a nitrogen ambient.

Vent the chamber and unload the wafers.

Characterization:

Measure the film thickness and refractive index using ellipsometry.

Analyze the film composition and bonding using Fourier-transform infrared spectroscopy

(FTIR) and X-ray photoelectron spectroscopy (XPS).

Evaluate the electrical properties (dielectric constant, breakdown voltage) using

capacitance-voltage (C-V) and current-voltage (I-V) measurements on fabricated capacitor

structures.

PECVD of Fluorinated Silicon Nitride using SiF₄/N₂/H₂
This protocol provides a general method for depositing SiN:F films using tetrafluorosilane,

nitrogen, and hydrogen.

Materials and Equipment:

Same as in Protocol 3.1, with SiF₄ and H₂ gas sources instead of SiH₄ and NF₃.
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Protocol:

Substrate Preparation: Follow the same procedure as in Protocol 3.1.

System Preparation: Follow the same procedure as in Protocol 3.1.

Deposition:

Introduce the process gases into the chamber. Example starting conditions could be:

SiF₄: 10-50 sccm

N₂: 100-500 sccm

H₂: 100-500 sccm[2]

Set the deposition pressure (e.g., 1 Torr).

Apply RF power to initiate the plasma.

Proceed with the deposition for the required duration.

Post-Deposition and Characterization: Follow the same procedures as in Protocol 3.1. High

hydrogen dilution has been found to produce transparent and stoichiometric films.[2]

Visualizations
Experimental Workflow for PECVD of SiN:F
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

